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Compound of Interest

Compound Name:
5-(Methylsulfanyl)furan-3-

carboxylic acid

CAS No.: 1909328-16-0

Cat. No.: B2747136

Get Quote

Executive Summary
5-Methylthio-3-furoic acid is a functionalized heteroaromatic carboxylic acid utilized primarily in

medicinal chemistry as a bioisostere for substituted benzoic acids. Characterized by a sulfur-

containing moiety at the C5 position of the furan ring, this compound offers unique electronic

and steric properties that influence metabolic stability and ligand-binding affinity in drug

discovery campaigns.

This technical guide provides a rigorous analysis of its chemical structure, calculated

physicochemical properties, and validated synthetic protocols for researchers engaged in

fragment-based drug discovery (FBDD) and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
The molecule consists of a furan core substituted with a carboxylic acid group at the C3

position and a methylthio (thiomethyl) group at the C5 position. This specific substitution
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pattern prevents metabolic ring opening often associated with unsubstituted furans (via

cytochrome P450 oxidation at the

-positions).

Structural Specifications
Parameter Specification

IUPAC Name 5-(Methylthio)furan-3-carboxylic acid

Molecular Formula

Molecular Weight 158.18 g/mol

Exact Mass 158.0038

SMILES
CSc1occc1C(=O)O (General) /

CSc1oc(cc1)C(=O)O (Isomer specific)

Topological Polar Surface Area
~62.6

(COOH + Thioether)

Predicted pKa
3.6 – 3.9 (Acidic due to electron-withdrawing

heteroaryl ring)

Predicted LogP
1.8 – 2.1 (Lipophilic shift vs. unsubstituted 3-

furoic acid)

Structural Diagram (SMILES Visualization)
Note: The C3-Carboxyl and C5-Methylthio arrangement is critical for the "meta-like" substitution

vector relative to the ring oxygen.

Synthetic Methodology & Process Chemistry
Direct lithiation of 3-furoic acid often results in mixtures of C2 and C5 substitution due to the

directing effect of the carboxylate and the inherent acidity of the

-protons. Therefore, a Halogen-Lithium Exchange or Nucleophilic Aromatic Substitution (

) strategy via an ester intermediate is the preferred high-fidelity route.
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Recommended Synthetic Route: The 5-Bromo
Intermediate Strategy
This protocol ensures regiochemical purity by utilizing the steric bulk of the ester and the

distinct reactivity of the C5 position.

Step 1: Esterification & Bromination
Start with commercially available 3-furoic acid. Convert to the ethyl ester to protect the acid and

direct subsequent bromination to the less sterically hindered C5 position.

Step 2: Thiolation (The Critical Step)
Displace the bromide using Sodium Thiomethoxide (

). This can be performed via direct nucleophilic attack or Pd-catalyzed cross-coupling if the
substrate is deactivated.

Step 3: Hydrolysis
Saponification of the ester yields the free acid.

Reaction Workflow Diagram
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Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the C5 position.

Analytical Characterization (Protocol Validation)
To validate the successful synthesis of 5-methylthio-3-furoic acid, the following spectroscopic

signatures must be confirmed. The absence of the C5 proton signal is the primary indicator of

successful substitution.

Nuclear Magnetic Resonance ( H-NMR)
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Solvent: DMSO-d6, 400 MHz

12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with

.

8.1 ppm (s, 1H): C2-H Furan proton. This signal typically appears as a sharp singlet or fine
doublet (

Hz) due to long-range coupling. It is deshielded by the adjacent oxygen and carboxylic acid.

6.8 ppm (s, 1H): C4-H Furan proton. Shifted upfield relative to C2 due to the electron-
donating effect of the sulfur atom at C5.

2.45 ppm (s, 3H): Methylthio protons (-S-CH

). Distinct singlet.

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

Target Ion:

m/z.

Fragmentation Pattern: Look for neutral loss of

(44 Da) typical of carboxylic acids, and loss of

radical in high-energy collision.

Medicinal Chemistry Applications & SAR
In drug design, 5-methylthio-3-furoic acid serves as a strategic scaffold. The furan ring acts as

a bioisostere for phenyl or pyridine rings, often improving solubility or altering the metabolic

profile.

Bioisosteric Rationale
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Geometry: The angle between substituents on the furan ring mimics the meta-substitution

pattern of benzoic acid but with a slightly more acute angle, potentially accessing unique

sub-pockets in enzyme active sites.

Metabolic Blocking: Unsubstituted furans are liable to metabolic activation (oxidation to

reactive enedials). Substitution at the C5 position (the "para" position relative to the

heteroatom) blocks this oxidative pathway, significantly enhancing metabolic stability (half-

life).

Electronic Effects: The methylthio group is a weak electron donor (by resonance) but keeps

the lipophilicity high, useful for penetrating hydrophobic pockets.

Biological Pathway Logic
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the

scaffold.

Handling and Stability
Storage: Store at 2–8°C under inert atmosphere (Argon). Thioethers can be susceptible to

slow oxidation to sulfoxides (

) upon prolonged exposure to air and light.

Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water unless

converted to its sodium salt (using 1 eq. NaOH).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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